molecular formula C15H12FN B2804770 5-fluoro-1-methyl-2-phenyl-1H-indole CAS No. 1698909-98-6

5-fluoro-1-methyl-2-phenyl-1H-indole

Cat. No.: B2804770
CAS No.: 1698909-98-6
M. Wt: 225.266
InChI Key: ZDRZZSGZBFXYRI-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-2-phenyl-1H-indole (CAS 1698909-98-6) is a fluorinated indole derivative of interest in medicinal chemistry and drug discovery research. This compound features a molecular formula of C15H12FN and a molecular weight of 225.26 . Its structure consists of an indole scaffold, a privileged structure in drug design known for its versatility and presence in numerous bioactive molecules . Indole derivatives are recognized for their broad spectrum of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties, making them valuable templates for developing new therapeutic agents . The specific substitution pattern on this compound—featuring a fluorine atom at the 5-position and a phenyl ring at the 2-position—is typical of structures investigated for their potential biological activity. Fluorination is a common strategy in medicinal chemistry to modulate a compound's electronic properties, metabolic stability, and binding affinity . While direct biological data for this specific molecule is limited in public literature, related 5-fluoroindole derivatives have been identified as key intermediates in the asymmetric synthesis of potent antimalarial spiroindolones and have demonstrated notable antiviral effects in preclinical research . Researchers can utilize this compound as a building block for the synthesis of more complex molecules or for exploring structure-activity relationships (SAR) in various pharmacological contexts. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN/c1-17-14-8-7-13(16)9-12(14)10-15(17)11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRZZSGZBFXYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)F)C=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698909-98-6
Record name 5-fluoro-1-methyl-2-phenyl-1H-indole
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Synthetic Methodologies for 5 Fluoro 1 Methyl 2 Phenyl 1h Indole and Its Analogs

Strategies for 1H-Indole Core Synthesis

The construction of the fundamental 1H-indole core is a critical step in the synthesis of 5-fluoro-1-methyl-2-phenyl-1H-indole and its analogs. Several classical and modern synthetic methods are available for this purpose, each with its own advantages and limitations.

Fischer Indole (B1671886) Synthesis and its Adaptations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used methods for preparing indoles. chemicalbook.comwikipedia.org The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed from the condensation of a (substituted) phenylhydrazine (B124118) and a ketone or aldehyde. byjus.com

The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine tautomer. nih.gov Subsequent protonation and a nih.govnih.gov-sigmatropic rearrangement lead to the cleavage of the N-N bond and the formation of a diimine intermediate. This intermediate then undergoes cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. wikipedia.orgnih.gov A variety of Brønsted and Lewis acids can be used to catalyze the reaction, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. wikipedia.org

For the synthesis of a 5-fluoro-2-phenyl-1H-indole derivative, the Fischer synthesis would utilize 4-fluorophenylhydrazine and acetophenone (B1666503) as starting materials. The subsequent N-methylation would then yield the final product.

Table 1: Key Features of the Fischer Indole Synthesis

Feature Description
Reactants Arylhydrazine and a ketone or aldehyde. byjus.com
Catalyst Brønsted or Lewis acids. wikipedia.org
Key Intermediate Arylhydrazone which rearranges to an enamine. nih.gov
Mechanism Involves a nih.govnih.gov-sigmatropic rearrangement. wikipedia.org
Advantages Versatile and widely applicable for 2,3-disubstituted indoles. chemicalbook.com

| Limitations | The use of unsymmetrical ketones can lead to isomeric products. byjus.com |

Modern adaptations of the Fischer indole synthesis have been developed to overcome some of its limitations. For instance, palladium-catalyzed cross-coupling reactions can be used to form the N-arylhydrazone intermediate, expanding the scope of the reaction. wikipedia.org

Sugasawa Indole Synthesis

The Sugasawa indole synthesis is a method for preparing 2,3-unsubstituted indoles. wikipedia.org It involves the reaction of an aniline (B41778) with chloroacetonitrile (B46850) in the presence of a Lewis acid, such as boron trichloride (B1173362) or aluminum trichloride, to achieve ortho-acylation. wikipedia.org The resulting intermediate is then reduced with sodium borohydride, followed by treatment with a base like sodium hydride or sodium methoxide (B1231860) to induce cyclization and dehydration, ultimately forming the indole. wikipedia.org

While the classic Sugasawa synthesis yields 2,3-unsubstituted indoles, modifications would be necessary to apply it to the synthesis of 2-phenyl substituted indoles. A potential adaptation could involve the use of a different starting material in place of chloroacetonitrile that would introduce the phenyl group at the 2-position. For the synthesis of the target compound, 4-fluoroaniline (B128567) would be the starting aniline. diva-portal.org

Table 2: Steps in the Sugasawa Indole Synthesis

Step Description Reagents
1 Ortho-acylation of aniline. Chloroacetonitrile, BCl₃ or AlCl₃. wikipedia.org
2 Reduction of the intermediate. Sodium borohydride. wikipedia.org

| 3 | Cyclization and dehydration. | Sodium hydride or sodium methoxide. wikipedia.org |

This method has been utilized in the synthesis of various indole derivatives and natural products. researchgate.net

Bischler Indole Synthesis

The Bischler indole synthesis, also known as the Bischler–Möhlau indole synthesis, involves the reaction of an α-halo- or α-hydroxyketone with an excess of an aniline in the presence of an acid catalyst. wikipedia.orgresearchgate.net This reaction typically forms 2-aryl-indoles. wikipedia.org

The mechanism involves the initial formation of an α-arylamino ketone intermediate. wikipedia.org This intermediate then undergoes an electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the indole. nih.gov The reaction conditions can be harsh, and the regioselectivity can sometimes be unpredictable, which has historically limited its application. wikipedia.org However, recent modifications, such as the use of microwave irradiation, have been developed to improve the efficiency and mildness of the reaction. mdpi.com

To synthesize a 5-fluoro-2-phenyl-1H-indole derivative using this method, 4-fluoroaniline would be reacted with an α-bromo-acetophenone. The subsequent N-methylation would complete the synthesis.

Vicarious Nucleophilic Substitution (VNS) Approaches for Fluorinated Indoles

Vicarious nucleophilic substitution (VNS) is a type of nucleophilic aromatic substitution where a nucleophile replaces a hydrogen atom on an electron-deficient aromatic ring. wikipedia.org This reaction is particularly useful for the functionalization of nitroarenes. organic-chemistry.org The nucleophile typically contains a leaving group at the nucleophilic carbon, which is eliminated in a subsequent step to restore aromaticity. wikipedia.org

In the context of fluorinated indole synthesis, VNS can be a powerful tool for introducing substituents onto a fluorinated aromatic precursor. For example, a less common approach for indole formation involves a VNS reaction on 4-fluoronitrobenzene, followed by a reductive cyclization to form the indole ring. diva-portal.org This strategy allows for the construction of the indole core with the fluorine atom already in place.

Arylation Reactions for Indole Ring Formation

Modern synthetic strategies often employ transition-metal-catalyzed cross-coupling reactions to form the indole ring or to introduce aryl substituents. Palladium-catalyzed reactions are particularly prominent in this area. nih.gov

One approach involves the C-H arylation of a pre-formed indole. nih.gov For instance, the direct C2-arylation of an indole can be achieved using palladium catalysis. nih.gov This method avoids the need to pre-functionalize the indole at the 2-position. Another strategy is the palladium-catalyzed annulation of ortho-iodoanilines with alkynes to construct the indole ring directly with a substituent at the C2 position. organic-chemistry.org

For the synthesis of 2-phenyl-1H-indole, a palladium-catalyzed reaction between an o-haloaniline and phenylacetylene (B144264) can be employed. nih.gov This reaction likely proceeds through an initial Sonogashira coupling followed by an intramolecular cyclization. nih.gov These arylation methods offer high efficiency and functional group tolerance. acs.org

Regioselective Fluorination Techniques for Indole Scaffolds

The introduction of a fluorine atom onto the indole scaffold can be achieved through various fluorination techniques. Regioselectivity is a key challenge in the direct fluorination of indoles due to the electron-rich nature of the heterocyclic ring.

Electrophilic fluorination is a common method for introducing fluorine. Reagents such as Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are widely used for this purpose. researchgate.netbrynmawr.edu The position of fluorination on the indole ring can be influenced by the reaction conditions and the substituents already present on the indole nucleus. For instance, electrophilic fluorination of indoles often occurs at the C3 position. acs.org

Anodic fluorination represents another approach to introduce fluorine into the indole ring system. researchgate.net This electrochemical method can provide access to fluorinated indoles under specific conditions. researchgate.net For the synthesis of this compound, it is generally more practical to start with a fluorinated precursor, such as 4-fluoroaniline or 4-fluoronitrobenzene, to ensure the correct regiochemistry of the fluorine atom. diva-portal.org This approach avoids the potential for isomeric mixtures that can arise from the direct fluorination of the indole core.

Synthesis of 5-Fluoroindole (B109304) Precursors

The foundational step in synthesizing the target molecule is the creation of the 5-fluoroindole core. Several established named reactions can be employed for this purpose, with the Leimgruber-Batcho and Fischer indole syntheses being prominent examples.

The Leimgruber-Batcho indole synthesis provides a versatile route starting from a substituted toluene. For 5-fluoroindole, the synthesis commences with 5-fluoro-2-nitrotoluene. researchgate.net This starting material is reacted with N,N-dimethylformamide dimethyl acetal (B89532) to form an enamine intermediate. researchgate.net Subsequent reductive cyclization of this enamine, typically using a reducing agent like Raney nickel under a hydrogen atmosphere, yields the final 5-fluoroindole product. researchgate.net

Alternatively, the Fischer indole synthesis can be utilized, beginning with 4-fluorophenylhydrazine. This precursor is reacted with a ketone or aldehyde, such as ethyl pyruvate, to form a hydrazone. diva-portal.org The resulting hydrazone is then subjected to acid catalysis, which induces cyclization to form the indole ring, in this case yielding ethyl 5-fluoroindole-2-carboxylate. diva-portal.org Subsequent chemical modifications would be required to remove the ester group at the C-2 position to afford the parent 5-fluoroindole.

Introduction of Fluorine at C-5 Position

While building the indole ring with the fluorine atom already in place is common, methods for the direct fluorination of an existing indole scaffold have also been developed. These direct C-H fluorination techniques can be advantageous by providing access to fluorinated molecules from readily available non-fluorinated precursors. researchgate.net Electrophilic fluorination is a primary strategy, employing reagents that act as a source of an electrophilic fluorine atom ("F+"). researchgate.net

These reactions often require specific conditions to control the regioselectivity, as indole has multiple reactive sites. Directing-group-assisted strategies or the use of specific catalysts, such as those based on palladium or silver, can enhance selectivity for the desired position. researchgate.net However, achieving high regioselectivity solely at the C-5 position can be challenging and may depend on the substrate and the specific fluorinating agent used. The reactivity of the indole ring can be influenced by electron-donating or electron-withdrawing groups, which can affect the outcome and efficiency of the fluorination reaction. researchgate.net

N-Methylation Strategies at Position 1

Once the 5-fluoroindole core is obtained, the next step towards the target compound is the introduction of a methyl group at the nitrogen atom (N-1). A variety of N-methylation strategies exist, ranging from classical methods to more modern, greener alternatives.

The traditional approach involves deprotonating the indole nitrogen with a strong base, such as sodium hydride (NaH), to form an indolide anion, which then acts as a nucleophile. This is followed by the addition of a methylating agent, typically an electrophile like methyl iodide (CH₃I) or dimethyl sulfate (B86663). While effective, these classic reagents are often toxic and volatile. nih.gov

More recent methodologies offer safer and more environmentally benign options. The use of dimethyl carbonate (DMC) as a green methylating agent has gained prominence. researchgate.net This reaction can be facilitated by a heterogeneous base like magnesium oxide (MgO) under microwave conditions. researchgate.net Alternatively, organic bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the N-methylation with DMC. st-andrews.ac.uk Another mild and efficient method involves the use of quaternary ammonium (B1175870) salts, such as phenyl trimethylammonium iodide (PhMe₃NI), which serve as solid, easy-to-handle methylating agents and can provide excellent yields with high selectivity for N-methylation. nih.govacs.org

Methylating AgentBase/CatalystKey FeaturesTypical Yield
Methyl Iodide (CH₃I)Sodium Hydride (NaH)Classical, highly effective method. Reagent is toxic and volatile.High
Dimethyl Carbonate (DMC)Magnesium Oxide (MgO)Green, non-toxic reagent. Heterogeneous and recyclable base. researchgate.netExcellent researchgate.net
Dimethyl Carbonate (DMC)DABCOHomogeneous organic catalyst. st-andrews.ac.ukVery High st-andrews.ac.uk
Phenyl Trimethylammonium IodidePotassium Carbonate (K₂CO₃)Safe, non-toxic, and easy-to-handle solid reagent. nih.govacs.orgUp to 99% nih.gov

Phenyl Group Introduction at Position 2

The final key transformation is the installation of a phenyl group at the C-2 position of the 1-methyl-5-fluoroindole intermediate. This C-C bond formation is most commonly achieved through transition metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. ias.ac.in In the context of synthesizing 2-phenylindoles, this reaction typically involves the coupling of a 2-haloindole (e.g., 2-bromo-1-methyl-5-fluoroindole) with phenylboronic acid. The reaction is catalyzed by a palladium complex and requires a base. mdpi.com Various palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂], have been successfully employed. mdpi.comrsc.org

More advanced strategies circumvent the need for pre-halogenating the indole ring by utilizing direct C-H bond activation. ias.ac.in In this approach, the C2-H bond of the indole is activated directly by an electrophilic palladium catalyst, such as palladium(II) trifluoroacetate (B77799) [Pd(TFA)₂], which then facilitates the coupling with an aryl boronic acid. ias.ac.in This method is more atom-economical as it avoids the halogenation and dehalogenation steps.

Indole SubstrateCoupling PartnerPalladium CatalystKey Advantage
2-BromoindolePhenylboronic AcidPd(dppf)Cl₂ mdpi.comReliable and high-yielding for halogenated substrates. mdpi.com
2-Chloroindazole (analogous substrate)Arylboronic AcidCatalyst systems with SPhos or XPhos ligandsEffective for less reactive chloro-substrates. nih.gov
N-H or N-Protected IndolePhenylboronic AcidPd(TFA)₂ ias.ac.inDirect C-H activation, avoids pre-functionalization. ias.ac.in
5,7-DibromoindoleArylboronic AcidPd(PPh₃)₄ rsc.orgEnables multiple arylations on the indole core. rsc.org

The Michael addition is a fundamental reaction in organic synthesis involving the addition of a nucleophile to an α,β-unsaturated carbonyl compound. For indoles, which are electron-rich heterocycles, the C-3 position is typically the most nucleophilic site, making Michael additions a common method for C-3 alkylation. core.ac.uk

The direct synthesis of 2-phenyl-indoles via a simple Michael addition is not straightforward. However, this reaction type can be part of a multi-component strategy. For instance, a three-component reaction between an indole, an aldehyde (e.g., benzaldehyde), and an active methylene (B1212753) compound (e.g., barbituric acid) can proceed through an initial Knoevenagel condensation to form a phenyl-substituted Michael acceptor in situ. The indole then attacks this intermediate to form a Michael adduct, which functionalizes the indole at the C-3 position. core.ac.uk Subsequent chemical transformations would be necessary to rearrange or cyclize this adduct into a 2-phenyl-indole structure, representing a more complex and less direct pathway compared to cross-coupling methods.

Beyond Suzuki coupling, several other arylation methods can be used to introduce a phenyl group at the C-2 position of indoles.

Palladium-Catalyzed Direct Arylation: Direct C-H arylation can also be performed using aryl halides or aryldiazonium salts as the aryl source. acs.org Aryldiazonium salts are particularly effective, often reacting under mild, base-free conditions with low catalyst loadings to give C-2 arylated indoles with high selectivity. researchgate.net The mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle or via the formation of an aryl radical from the diazonium salt. researchgate.net

Photoredox Catalysis: A modern, metal-free approach involves photoredox catalysis. In this method, visible light and an organophotocatalyst are used to generate an aryl radical from an aryldiazonium salt. nih.govacs.org This highly reactive aryl radical then adds selectively to the C-2 position of the indole. This strategy is notable for its mild conditions and avoidance of transition metals. nih.govacs.org

Friedel-Crafts Type Reactions: Under certain conditions, a Friedel-Crafts-type reaction can achieve C-2 arylation. This typically requires activation of the indole nucleus, for example, by an N-acetyl (N-Ac) group, which makes the indole more electrophilic. In the presence of a Lewis acid such as iron(III) chloride (FeCl₃), this activated indole can react with an electron-rich arene (the phenyl source) via a dearomatization-rearomatization sequence to yield the C-2 arylated product. rsc.org

Synthesis of Key Intermediates Relevant to this compound Derivatization

5-Fluoro-1-methyl-1H-indole-2,3-dione (5-Fluoro-1-methylisatin) and Related Structures

5-Fluoro-1-methyl-1H-indole-2,3-dione, also known as 5-fluoro-1-methylisatin, serves as a crucial building block in the synthesis of various polyfluoro substituted phenylsulfonylindolone compounds. chemicalbook.com Its structure is foundational for creating more complex derivatives, and its synthesis typically involves the preparation of the parent compound, 5-fluoroisatin (B27256), followed by N-alkylation.

The synthesis of the isatin (B1672199) core itself can be achieved through several established methods, including the Sandmeyer, Stolle, and Gassman syntheses. biomedres.us The Sandmeyer method is a widely recognized technique for preparing isatin and its analogs. biomedres.us This process begins with the reaction of an aniline, in this case, 4-fluoroaniline, with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) hydrochloride in an aqueous solution of sodium sulfate to form an isonitrosoacetanilide intermediate. biomedres.usresearchgate.net This intermediate subsequently undergoes cyclization in the presence of a strong acid, such as concentrated sulfuric acid, to yield the desired 5-substituted isatin. biomedres.usresearchgate.net A general scheme for this two-step process, starting from substituted anilines, has been optimized to achieve total yields ranging from 51-68%. researchgate.net

Once the precursor 5-fluoroisatin is obtained, the target compound, 5-fluoro-1-methylisatin, is typically synthesized through N-alkylation. This involves introducing a methyl group onto the nitrogen atom of the indole ring. While various alkylating agents can be employed, specific methodologies have been developed for the N-methylation of isatins. For instance, a transformation using dimethyl sulfoxide (B87167) (DMSO) as both a reagent and a solvent in the presence of Selectfluor can achieve N-methylation of isatin at 100 °C. researchgate.net

The versatility of 5-fluoroisatin as an intermediate is demonstrated by its use in the synthesis of a wide array of N-substituted analogs beyond simple methylation. The nitrogen can be functionalized with various groups to create diverse molecular scaffolds. For example, N-alkylation of the 5-fluoroisatin sodium salt with different benzyl (B1604629) halides has been used to synthesize a series of new fluorinated 1-benzylisatins in high yields. nih.gov This general strategy highlights the accessibility of diverse N-substituted 5-fluoroisatin derivatives, which are valuable for developing novel compounds.

Furthermore, the reactivity of the C3-carbonyl group in the 5-fluoroisatin core allows for the creation of another class of related structures, such as Schiff bases and hydrazones. nih.govnih.gov Condensation of 5-fluoroisatin with various aromatic primary bis-amines in an aqueous suspension medium efficiently produces bis-Schiff bases. nih.gov Similarly, reaction with thiocarbohydrazide (B147625) or other hydrazine (B178648) derivatives yields the corresponding thiocarbohydrazones and hydrazones, which can be further modified. nih.govtntech.edu These reactions underscore the utility of 5-fluoroisatin and its N-methylated counterpart as pivotal intermediates in medicinal and chemical research. nih.govsigmaaldrich.com

Table 1: Synthesis of 5-Fluoroisatin Derivatives and Related Structures

Starting MaterialReagents/ConditionsProductYield (%)Reference
4-Substituted Anilines1. Chloral hydrate, hydroxylamine hydrochloride2. Concentrated H₂SO₄5-Substituted Isatins51-68% (overall) researchgate.net
IsatinDimethyl sulfoxide, Selectfluor, 100 °CN-methyl isatinN/A researchgate.net
5-Fluoroisatin3-Amino-2-thioxothiazolidin-4-one, ethanol, reflux3-(5-Fluoro-2-oxoindolin-3-ylideneamino)-2-thioxothiazolidin-4-one85% nih.gov
5-FluoroisatinThiocarbohydrazide, ethanol, refluxN1-(5-Fluoro-2-oxoindolin-3-ylidene)thiocarbohydrazone71% nih.gov
IsatinAromatic primary bis-amines, water, room temp.bis-Schiff bases72.7% (example) nih.gov

Pharmacological and Biological Activity Profiling of 5 Fluoro 1 Methyl 2 Phenyl 1h Indole Analogs Preclinical Focus

Anti-Inflammatory Activities

Derivatives of 2-phenylindole (B188600) are recognized for their anti-inflammatory properties. omicsonline.orgnih.gov The indole (B1671886) nucleus is a key structural feature in many compounds with anti-inflammatory and analgesic effects. omicsonline.org Research into this class of compounds has explored their mechanisms of action, primarily focusing on the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

A significant mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which exist in two primary isoforms, COX-1 and COX-2. Several studies have investigated the potential of 2-phenylindole derivatives to selectively inhibit these enzymes. For instance, certain 2-phenyl-3-sulfonylphenylindoles have been shown to be potent and selective inhibitors of the COX-2 enzyme. japsonline.com Molecular docking studies have further supported these findings, indicating that 2-phenylindole derivatives can achieve excellent binding interactions within the active site of the COX-2 enzyme. omicsonline.org This selectivity for COX-2 is a desirable characteristic as it may reduce the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective functions of COX-1. omicsonline.org

Interactive Data Table: COX Inhibition by 2-Phenylindole Analogs

Compound/Analog Target Activity/Selectivity Reference
2-Phenyl-3-sulfonylphenylindoles COX-2 Potent and selective inhibition japsonline.com
1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole COX-2 Excellent binding interaction (in silico) omicsonline.org
1-(4-chlorobenzyl)-5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-indole COX-2 Excellent binding interaction (in silico) omicsonline.org

The inflammatory cascade is also mediated by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Certain 2-phenylindole derivatives have demonstrated the ability to suppress the production of these key inflammatory mediators. For example, some analogs have been shown to exhibit potent activity on lipopolysaccharide (LPS)-stimulated macrophages, which are a significant source of pro-inflammatory cytokines. omicsonline.org The mechanism for this activity is believed to involve the suppression of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of cytokine production. omicsonline.org By inhibiting NF-κB, these compounds can effectively reduce the expression and release of TNF-α and IL-6. omicsonline.org

Anticancer / Antiproliferative Potential

The 2-phenylindole scaffold has emerged as a promising framework for the development of novel anticancer agents. omicsonline.orgresearchgate.nettandfonline.com A number of derivatives have exhibited potent antitumor effects across a wide range of cancer cell lines. omicsonline.org The versatility of the indole core allows for chemical modifications that can enhance potency and selectivity against various cancer types. nih.gov

Numerous studies have documented the in vitro cytotoxic effects of 2-phenylindole derivatives against a panel of human cancer cell lines. For instance, antiproliferative activity has been observed against breast cancer cell lines such as MDA-MB-231 and MCF-7. omicsonline.orgresearchgate.net Additionally, some derivatives have shown efficacy against human lung cancer (A549) and murine melanoma (B16F10) cell lines. researchgate.nettandfonline.com The cytotoxic potential can be influenced by the specific substitutions on the indole and phenyl rings. For example, a series of 2-phenyl-1H-indole analogs demonstrated varying levels of antiproliferative activity against MDA-MB-231 and MCF-7 breast cancer cells. researchgate.net

Interactive Data Table: In Vitro Cytotoxicity of 2-Phenylindole Analogs

Compound/Analog Cancer Cell Line Outcome Reference
2-Phenylindole Derivatives MDA-MB-231 (Breast) Anti-proliferative effects omicsonline.orgresearchgate.net
2-Phenylindole Derivatives MCF-7 (Breast) Anti-proliferative effects omicsonline.orgresearchgate.net
2-Phenylindole Derivatives A549 (Lung) Promising anticancer activity researchgate.nettandfonline.com
2-Phenylindole Derivatives B16F10 (Murine Melanoma) Promising anticancer activity researchgate.net
Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carboxylate MCF-7 (Breast) IC50 = 0.73 ± 0.0 μM nih.gov

The anticancer activity of 2-phenylindole derivatives is attributed to several potential mechanisms of action, with the disruption of microtubule dynamics being a prominent theory.

A key proposed mechanism for the antiproliferative effects of many 2-phenylindole derivatives is their ability to inhibit tubulin polymerization. omicsonline.org Microtubules are essential components of the cytoskeleton and the mitotic spindle, playing a crucial role in cell division. By interfering with the assembly of tubulin into microtubules, these compounds can induce mitotic arrest, leading to apoptosis (programmed cell death) in rapidly dividing cancer cells. omicsonline.orgtandfonline.com It has been reported that 2-phenylindole derivatives can bind to the colchicine (B1669291) binding site on tubulin, which is a known mechanism for disrupting microtubule function. tandfonline.com This mode of action is a clinically validated strategy for cancer chemotherapy. nih.gov

Proposed Mechanisms of Antiproliferative Action

Induction of Mitotic Arrest and Apoptosis

The disruption of microtubule dynamics is a key mechanism through which certain anticancer agents exert their effects, leading to cell-cycle arrest and ultimately apoptosis. mdpi.com Microtubules are essential for forming the mitotic spindle, which facilitates chromosome segregation during cell division. mdpi.com Perturbation of this process can trigger mitotic arrest, typically at the G2/M phase, and induce programmed cell death. mdpi.com

Preclinical studies on indole analogues have demonstrated their potential as antimitotic agents. For instance, a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, DHPITO, was shown to suppress the proliferation of colorectal cancer (CRC) cells by targeting microtubules. mdpi.comnih.gov This compound promotes microtubule polymerization, leading to the stabilization of the mitotic spindle. mdpi.com This action consistently resulted in the arrest of the CRC cell cycle at the G2/M phase and subsequently induced cellular apoptosis. mdpi.comnih.gov

Similarly, a series of nih.govsci-hub.seoxazolo[5,4‐e]isoindole derivatives, which are structurally related to indoles, were found to exhibit antimitotic activity by inhibiting tubulin polymerization. researchgate.net This mechanism effectively halts cell division and leads to cell death. researchgate.net Further research on other indole derivatives, such as 2-(thiophen-2-yl)-1H-indole analogues, has also shown the ability to cause cell cycle arrest at the S and G2/M phases, preventing cancer cell growth by interfering with processes necessary for DNA replication or mitosis. nih.gov

Cell Cycle Modulation (e.g., G1 phase arrest)

In addition to mitotic arrest, certain indole-related compounds can modulate other phases of the cell cycle. 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent, is known to affect the cell cycle and induce apoptosis in cancer cells. nih.gov While its primary mechanism involves the inhibition of thymidylate synthase, its effects on cell cycle regulatory mechanisms are also significant. nih.gov

In vitro studies on oral cancer cell lines treated with 5-FU showed an accumulation of cells in the G1/S phase of the cell cycle. nih.gov The molecular analysis revealed that this G1 arrest is associated with specific changes in the expression of G1/S-related cell cycle regulators. Following treatment with 5-FU, a notable up-regulation of cyclin E and a simultaneous down-regulation of cyclin D were observed. nih.gov Additionally, the expression of the cyclin-dependent kinase inhibitor p21 was increased. nih.gov These findings suggest that the 5-FU-induced G1 phase arrest in oral cancer cells is linked to a significant alteration in the expression of G1 cyclins. nih.gov

Activity Against Multidrug-Resistant (MDR) Cancer Cell Lines

A major challenge in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. One common mechanism of MDR is the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively transport chemotherapeutic agents out of the cell, reducing their intracellular concentration and efficacy. researchgate.net

Research has focused on developing compounds that can overcome or bypass these resistance mechanisms. A series of nih.govsci-hub.seoxazolo[5,4‐e]isoindole derivatives were evaluated for their activity against a human acute myeloid leukemia (AML) cell line (HL-60) and its MDR variant (HL-60R), which overexpresses P-gp. researchgate.net These compounds displayed significant antiproliferative activities against both the sensitive and resistant cell lines, with IC50 values in the micromolar to nanomolar range. researchgate.net

Notably, the newly synthesized compound 4k from this series demonstrated synergistic effects in inhibiting cell growth and inducing cell death when combined with known P-gp substrates like the Vinca alkaloid Vinblastine and the Taxane Paclitaxel in the resistant HL-60R cells. researchgate.net The study indicated that these indole analogs act as antimitotic agents by inhibiting tubulin polymerization, a mechanism that can be effective in overcoming P-gp-mediated resistance. researchgate.net This suggests that such indole derivatives could be valuable tools for circumventing MDR in cancer therapy. researchgate.net

Antiviral Activities

Indole derivatives, particularly those derived from isatin (B1672199) (1H-indole-2,3-dione), have long been recognized for a broad spectrum of biological properties, including antiviral activity. sci-hub.semdpi.com The first isatin derivative developed as an antiviral was Methisazone (N-methylisatin 3-thiosemicarbazone), which targeted the vaccinia virus. sci-hub.se Subsequent research has led to the synthesis of numerous novel indole-based compounds with activity against a wide range of DNA and RNA viruses. nih.gov

Activity Against Herpes Simplex Virus (HSV-1, HSV-2)

Herpes simplex viruses (HSV-1 and HSV-2) are common human pathogens that cause lifelong infections. sci-hub.se The emergence of viral strains resistant to standard therapies like acyclovir (B1169) necessitates the development of new antiviral agents. nih.gov

Novel 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-[4-(substituted phenyl)-thiosemicarbazones] have been synthesized and tested for their anti-herpetic activity. nih.gov In preclinical studies, several of these derivatives showed potent activity against HSV-1 (KOS strain), HSV-2 (G strain), and an acyclovir-resistant HSV-1 strain (TK- KOS ACVr) in HEL cell cultures. nih.gov Specifically, ethyl-substituted derivatives with 4-CF3, 4-OCH3, and 3-Cl substitutions on the phenyl ring were effective against both HSV-1 and HSV-2. nih.gov It has been suggested that the thiocarbonyl group and a 4-substituted phenyl ring at the N4 position of the thiosemicarbazone moiety are important for antiherpetic activity. sci-hub.se

CompoundVirus StrainEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
7d (R₁=4-CF₃, R₂=ethyl)HSV-1 (KOS)6.3254
7d (R₁=4-CF₃, R₂=ethyl)HSV-2 (G)6.3254
7g (R₁=4-OCH₃, R₂=ethyl)HSV-1 (KOS)12.5504
7g (R₁=4-OCH₃, R₂=ethyl)HSV-2 (G)6.3508
7l (R₁=3-Cl, R₂=ethyl)HSV-1 (KOS)6.3254
7l (R₁=3-Cl, R₂=ethyl)HSV-2 (G)6.3254

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data sourced from Bioorganic Chemistry, 2020. nih.gov

Activity Against Vaccinia Virus (VV)

Vaccinia virus (VV), a member of the Orthopoxvirus genus, has been a target for antiviral drug development, historically leading to the discovery of the first isatin-based antivirals. sci-hub.secdc.gov The same series of 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones that were active against HSV also demonstrated efficacy against vaccinia virus in HEL cell cultures. nih.gov The ethyl-substituted derivatives (7d, 7g, and 7l) were among the most effective compounds identified in this screening. nih.gov

CompoundVirus StrainEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)
7d (R₁=4-CF₃, R₂=ethyl)Vaccinia Virus3.1258
7g (R₁=4-OCH₃, R₂=ethyl)Vaccinia Virus6.3508
7l (R₁=3-Cl, R₂=ethyl)Vaccinia Virus6.3254

EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀). Data sourced from Bioorganic Chemistry, 2020. nih.gov

Activity Against Coxsackie B Viruses (e.g., CoxB3, CoxB4)

Coxsackie B viruses are enteroviruses that can cause a range of illnesses, including myocarditis. nih.govsci-hub.se Several indole derivatives have shown promising activity against these RNA viruses. A study of novel thiosemicarbazide (B42300) and 4-thiazolidinone (B1220212) derivatives featuring a 5-fluoro-3-phenyl-1H-indole scaffold identified compounds with significant and selective inhibitory effects on the replication of Coxsackie B4 virus in both HeLa and Vero cell lines. nih.gov

Another study focusing on 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione derivatives found that a compound with a 4-Br substitution on the phenyl ring (7n) displayed selective activity against Coxsackie B4 virus. nih.gov Research into other isatin derivatives has also confirmed activity against Coxsackie B3 (COX-B3). mdpi.com The antiviral effective concentrations (EC₅₀) for some of the most active compounds against Coxsackie B4 were in the low microgram per milliliter range, with favorable selectivity indices. nih.gov

CompoundVirus StrainCell LineEC₅₀ (µg/mL)Selectivity Index (SI)
6aCoxsackie B4HeLa0.456
6bCoxsackie B4HeLa2.1>9
6cCoxsackie B4HeLa1.1>17
6dCoxsackie B4HeLa0.8>24
7n (R₁=4-Br, R₂=ethyl)Coxsackie B4Vero6.3>16

EC₅₀: 50% effective concentration; SI: Selectivity Index (Ratio of cytotoxic to antivirally effective concentration). Data for compounds 6a-6d sourced from Molecules, 2015. nih.gov Data for compound 7n sourced from Bioorganic Chemistry, 2020. nih.gov

Potential HIV-1 Reverse Transcriptase Inhibition

The indole scaffold has been identified as a promising framework for the development of agents targeting Human Immunodeficiency Virus Type 1 (HIV-1). nih.gov Research into indole derivatives has revealed their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds bind to an allosteric pocket on the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. nih.gov

Fluorinated indole-carboxamide derivatives, in particular, have demonstrated highly potent inhibition of HIV-1 replication in human T-lymphocyte (CEM) cells at nanomolar concentrations. nih.gov For instance, certain fluorinated derivatives showed potent antiviral activity with EC₅₀ values ranging from 2.0 to 4.6 nM against wild-type HIV-1. nih.gov The development of these indole-based NNRTIs continues to be an active area of research, with efforts focused on optimizing substitutions at various positions of the indole ring to enhance potency. nih.govnih.gov

Anti-HBV (Hepatitis B Virus) Activity

Analogs of 5-fluoro-1-methyl-2-phenyl-1H-indole have also been investigated for their activity against the Hepatitis B virus (HBV). Studies on a series of 5-hydroxy-1H-indole-3-carboxylates identified compounds with potent anti-HBV activities. nih.gov Through quantitative structure-activity relationship (QSAR) modeling, researchers designed and synthesized new derivatives with improved efficacy, achieving IC₅₀ values as low as 3.1 µmol/L. nih.gov

Furthermore, fluorinated hybrids have shown significant potential as anti-HBV agents. nih.gov In preclinical assays, certain fluorinated compounds demonstrated high activity against the production of HBsAg (Hepatitis B surface antigen) and HBeAg (Hepatitis B e antigen). One compound, in particular, showed an EC₅₀ of 0.01 μM against HBsAg production, while another had an EC₅₀ of 0.25 μM for inhibiting HBeAg production. nih.gov These findings highlight the potential of fluorinated indole derivatives in the development of new anti-HBV therapeutics.

Antimicrobial Activities

Antibacterial Efficacy (e.g., against Staphylococcus aureus, Bacillus subtilis, Salmonella typhi, Pseudomonas aeruginosa)

Indole derivatives have demonstrated significant antibacterial properties, particularly against Gram-positive bacteria. A study on synthetic indole derivatives identified a compound, SMJ-2, that is effective against multidrug-resistant Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. nih.gov Another investigation into novel fluorinated benzothiophene-indole hybrids revealed promising lead compounds with activity against various S. aureus and methicillin-resistant S. aureus (MRSA) strains. researchgate.net For example, one indole-unsubstituted derivative showed a minimum inhibitory concentration (MIC) of 1 µg/mL against an MRSA strain, making it significantly more active than standard antibiotics like oxacillin (B1211168) and ciprofloxacin (B1669076) in that specific test. mdpi.com

While much of the focus has been on Gram-positive bacteria, some studies have explored the efficacy against Gram-negative organisms. Ethanolic extracts of Mangifera indica (mango) leaves, which contain various phytochemicals, were found to be effective against Salmonella typhi and Pseudomonas aeruginosa. wjpr.net However, research specifically linking fluorinated indole analogs to potent activity against these Gram-negative pathogens is less defined. The anticancer drug 5-fluorouracil has been noted to have bacteriostatic effects against P. aeruginosa with MICs ranging from 128 to >1,024 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected Indole Analogs

Compound Class Bacterial Strain(s) Key Finding (MIC)
Fluorinated benzothiophene-indole hybrid S. aureus (MRSA, USA Lac*lux) 1 µg/mL
Fluorinated benzothiophene-indole hybrid S. aureus (MRSA, JE2) 2 µg/mL

Antifungal Efficacy (e.g., against Aspergillus niger, Candida albicans)

The antifungal potential of indole derivatives has been explored against clinically relevant fungal pathogens. A study on 1-(1H-indol-3-yl) derivatives demonstrated fungicidal activity against Candida albicans and Aspergillus niger. nih.gov Certain substituted compounds in this series were effective against all tested strains at concentrations between 0.250 and 1 mg/mL. nih.gov The position of substituents on the indole ring or on a benzyl (B1604629) tail was found to be important for modulating this antifungal activity. nih.gov

Other research has focused on novel indole and indoline (B122111) derivatives, which exhibited good antifungal effects on azole-resistant C. albicans. nih.gov These findings suggest that the indole scaffold is a valuable starting point for developing new antifungal agents to combat drug resistance. nih.gov

Table 2: Antifungal Activity of 1-(1H-indol-3-yl) Derivatives

Compound Fungal Strain(s) Effective Concentration

Proposed Mechanisms of Antimicrobial Action (e.g., Efflux Pump Inhibition)

A significant mechanism contributing to antimicrobial resistance is the action of bacterial efflux pumps, which expel antibiotics from the cell. nih.govfrontiersin.org Indole derivatives have been identified as potential efflux pump inhibitors (EPIs), offering a strategy to restore the activity of existing antibiotics. nih.govresearchgate.net

Research has shown that certain indole derivatives can inhibit the NorA efflux pump in Staphylococcus aureus, a mechanism linked to fluoroquinolone resistance. nih.govresearchgate.net One derivative, SMJ-5, was found to be a potent NorA EPI, leading to increased accumulation of antibiotics like norfloxacin (B1679917) inside the bacterial cell. nih.gov The combination of this indole derivative with ciprofloxacin not only enhanced the bactericidal activity against S. aureus but also helped eradicate biofilms. nih.govresearchgate.net This suggests that indole analogs can act as "resistance breakers" by targeting a key defense mechanism in bacteria. nih.gov

Antituberculosis Activities (against Mycobacterium tuberculosis H37Rv strain)

Indole-based compounds have emerged as a promising class of agents against Mycobacterium tuberculosis. A variety of indole derivatives, including indole chalcones, indole-based thiosemicarbazones, and indole-2-carboxamides, have been reported to have activity against the H37Rv strain of M. tuberculosis. nih.gov

Specifically, studies on 5-fluoro-1-methyl/ethyl-1H-indole-2,3-dione 3-thiosemicarbazones demonstrated notable antituberculosis effects. dergipark.org.tr In in vitro tests against the MTB H37Rv strain, several of these compounds were found to be effective, with some exhibiting IC₅₀ values of 31.25 µg/mL, which is close to the activity of the standard drug rifampicin (B610482) (IC₅₀ = 25.00 µg/mL) in that study. dergipark.org.tr Similarly, other research on 5-methyl/trifluoromethoxy-1H-indole-2,3-dione 3-thiosemicarbazones identified several potent inhibitors of M. tuberculosis growth. nih.gov These findings underscore the potential of modifying the fluorinated indole scaffold to develop new and effective antitubercular drugs. nih.gov

Table 3: Antituberculosis Activity of 5-Fluoro-1-substituted-1H-indole-2,3-dione Analogs

Compound Series Bacterial Strain Activity (IC₅₀) Standard Drug (IC₅₀)

Cannabinoid Receptor Modulation

The indole scaffold is a key structural feature in many molecules that interact with the cannabinoid receptors, particularly the CB1 receptor. nih.govnih.gov Allosteric modulators, which bind to a site on the receptor distinct from the primary (orthosteric) binding site, represent a significant area of research. nih.gov These modulators can either enhance (positive allosteric modulators, or PAMs) or diminish (negative allosteric modulators, or NAMs) the effects of the primary ligand. nih.gov The 2-phenyl-1H-indole structure, in particular, has been identified as a scaffold for developing allosteric modulators of the CB1 receptor. nih.govnih.govacs.org

In 2005, initial evidence for an allosteric binding site on the CB1 receptor came from the identification of three indole compounds that acted as allosteric inhibitors of agonist activity. nih.gov Since then, structure-activity relationship (SAR) studies have confirmed that scaffolds like indole-2-carboxamide are effective for developing CB1 allosteric modulators. nih.govresearchgate.net For instance, compounds from the 2-phenyl-1H-indole class have been identified as positive allosteric modulators at the CB1 receptor. nih.gov

CB1 Receptor Negative Allosteric Modulation

Negative allosteric modulators (NAMs) of the CB1 receptor decrease the affinity and/or efficacy of primary (orthosteric) agonists. nih.gov While some indole derivatives function as PAMs, the indole scaffold is also foundational to the development of NAMs. Functionally, certain indole-based allosteric enhancers of agonist binding have been shown to act as allosteric inhibitors of agonist-induced activity. nih.gov

Research into indole-2-carboxamides, a class of compounds structurally related to the target molecule's analogs, has identified specific derivatives that act as NAMs. nih.gov For example, one potent compound from a series of 1H-indole-2-carboxamides was reported to be a NAM of the CB1 agonist CP-55,940 in calcium mobilization assays. nih.gov Allosteric modulators can exhibit "probe dependence," meaning their effect can vary depending on the specific orthosteric agonist they are paired with. They may also demonstrate "biased signaling," where they modulate one signaling pathway more than another.

Antioxidant Properties

Indole derivatives are recognized for their antioxidant potential, which is often attributed to the electron-rich nature of the indole nucleus. rjpn.orgnih.gov The nitrogen atom's lone pair of electrons contributes to the molecule's ability to scavenge free radicals. nih.gov The presence and position of substituent groups on the indole ring, such as hydroxyl or methoxy (B1213986) groups, can significantly influence this activity. unife.it

Studies on C-3 substituted indole derivatives have shown that the nature of the substituent is crucial for antioxidant effects. nih.gov In assays measuring 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging, certain derivatives demonstrated significant activity. nih.gov For example, an indole derivative featuring a pyrrolidinedithiocarbamate moiety was found to be a particularly active radical scavenger and a reducer of Fe³⁺ to Fe²⁺. nih.gov

The introduction of fluorine into organic molecules can also alter their chemical properties, including stability and solubility, which may in turn influence their pharmacological activity. nih.govresearchgate.net Research on fluorinated indole derivatives has noted their potential across various biological activities. rjpn.orgresearchgate.net

Other Noteworthy Biological Activities (as observed for related indole derivatives)

The versatile indole scaffold is associated with a wide spectrum of biological activities beyond cannabinoid receptor modulation and antioxidant effects.

Antifertility Effects

Certain indole derivatives have been investigated for their potential effects on fertility. omicsonline.org Preclinical studies have reported that some compounds within this class exhibit potent antifertility activity. omicsonline.org For example, one study described the synthesis of a 6-methoxy-3-phenyl-tetralin derivative, a complex molecule containing an indole-like substructure, and its evaluation for antifertility effects in female albino rats. documentsdelivered.com

Anticonvulsant Properties

Derivatives of 2-phenyl-1H-indole have been synthesized and evaluated for anticonvulsant activity in preclinical models. pharmacophorejournal.com These studies often employ the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models to assess efficacy. pharmacophorejournal.com The MES test is considered a valuable model for identifying compounds that prevent seizure spread. nih.gov In one study, a series of derivatives synthesized from a 2-phenyl-1H-indole starting material showed notable activity in both MES and scPTZ models. pharmacophorejournal.com

CompoundTest ModelDose (mg/kg)Activity/Protection (%)
Compound 4MES300Moderate Protection
Compound 5MES100Active
Compound 6MES100Active
Compound 6scPTZ100Good Protection

Data sourced from a study on 2-phenyl-1H-indole derivatives. pharmacophorejournal.com

Anticholinesterase Activities

Inhibitors of cholinesterase enzymes, such as acetylcholinesterase (AChE), are significant in therapeutic research. mdpi.com Various indole derivatives have been synthesized and screened for their ability to inhibit these enzymes. nih.govmdpi.com The indole moiety is often used as a scaffold in the design of new acetylcholinesterase inhibitors. mdpi.com

Preclinical in vitro studies have demonstrated that certain 2-substituted-N-alkynylindoles exhibit AChE inhibitory potential in the low micromolar range, comparable to the established inhibitor donepezil. rsc.org Similarly, other research has shown that newly synthesized indole derivatives can possess potent acetylcholinesterase inhibitor activity. nih.govmdpi.com

Compound ClassTarget EnzymeObserved Activity
2-substituted-N-alkynylindolesAChEInhibition in low micromolar range
Indole derivatives analogous to DonepezilAChEPotent inhibitory activity
Synthesized Indoles and a 1,3-bezodiazineAnticholinesterase PotentialScreened as important candidates

Information compiled from preclinical studies on various indole derivatives. nih.govmdpi.comrsc.org

Neuroprotective Effects

No specific preclinical studies evaluating the neuroprotective effects of this compound have been identified in the current body of scientific literature.

While the indole nucleus is a core structure in many compounds with demonstrated neuroprotective properties, the specific contributions of the 5-fluoro, 1-methyl, and 2-phenyl substitutions on this particular scaffold have not been reported. Research on other indole-based compounds suggests that they can exert neuroprotective effects through various mechanisms, including antioxidant, anti-inflammatory, and anti-apoptotic pathways. nih.govmdpi.com For instance, some indole derivatives have been investigated for their potential in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. mdpi.com

Future preclinical research would be necessary to determine if this compound possesses any neuroprotective activities and to elucidate the potential mechanisms of action. Such studies would typically involve in vitro assays using neuronal cell lines to assess protection against various neurotoxic insults and in vivo models of neurodegeneration.

Analgesic Activities

There is no specific preclinical data available concerning the analgesic activities of this compound.

The 2-phenyl-indole scaffold is a component of various compounds that have been explored for their analgesic and anti-inflammatory properties. mdpi.com The introduction of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity. researchgate.netacs.org However, without direct experimental evaluation, the analgesic potential of this compound remains unknown.

Preclinical evaluation of analgesic activity would typically involve established in vivo models of pain, such as the hot plate test, tail-flick test, and writhing test, to assess both central and peripheral analgesic effects. medicinamoderna.ro Studies on related fluorinated indole structures have shown that such modifications can influence their biological profile, but specific data for the compound is not available.

Data Tables

Due to the lack of specific preclinical data for this compound, no data tables can be generated at this time.

Future Directions and Research Opportunities

Design and Synthesis of Novel Analogs with Enhanced Specificity and Potency

The structural versatility of the indole (B1671886) nucleus provides a rich platform for the design and synthesis of new analogs of 5-fluoro-1-methyl-2-phenyl-1H-indole with potentially superior therapeutic profiles. Future research will likely focus on systematic modifications of the core structure to optimize interactions with biological targets and improve pharmacokinetic properties.

Key synthetic strategies that can be employed include:

Substitution at the Phenyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the 2-phenyl ring can influence the molecule's electronic properties and steric profile, which can fine-tune its binding affinity and selectivity for specific targets.

Modification of the Indole Core: Further substitutions on the indole ring, beyond the existing 5-fluoro and 1-methyl groups, could yield compounds with novel biological activities. For instance, functionalization at the C3, C4, C6, or C7 positions can be explored. nih.govnih.gov

Bioisosteric Replacement: Replacing the phenyl group at the C2 position with other aromatic or heteroaromatic rings could lead to analogs with different binding modes and improved drug-like properties.

Recent synthetic methodologies, such as metal-catalyzed cross-coupling reactions and multi-step protocols involving regioselective nitration and piperazinylation followed by reductive cyclization, offer efficient pathways to a diverse range of fluorinated indole and benzoxazole (B165842) derivatives. nih.govnih.govmdpi.com For example, a common approach to synthesizing fluorinated oxindoles involves the condensation of 5-fluoro-2-oxindole with various substituted aldehydes. frontiersin.orgnih.gov These established synthetic routes can be adapted to create a library of analogs of this compound for extensive structure-activity relationship (SAR) studies. The goal of these studies is to identify key structural features that contribute to enhanced cytotoxic activity and ligand efficiency. mdpi.com

Table 1: Potential Modifications for Analog Synthesis

Modification Site Proposed Substituents/Modifications Potential Impact
2-Phenyl Ring -OH, -OCH3, -Cl, -CF3, -NO2 Altered electronic properties, improved target binding
Indole N1-Position Ethyl, Propyl, Benzyl (B1604629), other alkyl/aryl groups Modified lipophilicity and steric bulk
Indole C3-Position Cyano, Formyl, Methoxycarbonyl groups Enhanced tubulin polymerization inhibition and cytotoxicity nih.gov
Indole C6/C7-Position Piperazine, other heterocyclic moieties Introduction of new pharmacophoric features, improved solubility

Advanced Mechanistic Elucidation Studies

While many indole derivatives exhibit promising biological activity, a detailed understanding of their mechanism of action at the molecular level is often lacking. Future research should prioritize advanced studies to elucidate how this compound and its analogs exert their effects.

The indole scaffold is known to interact with various biological targets to exert anticancer effects, including:

Tubulin Polymerization: Many indole derivatives act as tubulin polymerization inhibitors, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov

Protein Kinases: These compounds can inhibit protein kinases involved in cancer cell signaling pathways. nih.gov

Histone Deacetylase (HDAC): Inhibition of HDAC is another mechanism through which indole derivatives can induce anticancer effects. nih.gov

DNA Intercalation: The planar indole structure can intercalate with DNA, disrupting replication and transcription. mdpi.com

Future mechanistic studies could involve a combination of biochemical assays, cell-based studies, and computational modeling. Techniques like molecular docking can simulate the binding affinity between a compound and its target protein, such as α-glucosidase or various cancer-related enzymes. frontiersin.orgnih.gov Identifying the specific binding sites and key molecular interactions will be crucial for understanding the compound's mode of action and for guiding the rational design of more potent and selective inhibitors. nih.gov

Application of Advanced Spectroscopic Techniques (e.g., 19F NMR in protein studies)

The presence of the fluorine atom in this compound makes it an ideal candidate for studies utilizing advanced spectroscopic techniques, particularly fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR). nih.gov ¹⁹F NMR offers several advantages for studying protein structure, dynamics, and ligand binding. ucla.edu

Advantages of ¹⁹F NMR:

High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio (83% of ¹H) and 100% natural abundance, resulting in strong NMR signals. ucla.edu

Wide Chemical Shift Range: The chemical shift of ¹⁹F is highly sensitive to its local environment, making it an exquisite probe for detecting subtle conformational changes in proteins upon ligand binding or during protein function. nih.govucla.edu

No Background Signal: Fluorine is virtually absent in biological systems, meaning that ¹⁹F NMR spectra are free from background signals, allowing for clear observation of the labeled molecule. ucla.edu

Future research can leverage these advantages by incorporating fluorinated tryptophan analogs (derived from fluoroindoles) into proteins. diva-portal.org This allows for direct observation of the tryptophan side chain's environment. nih.gov ¹⁹F NMR can be used to:

Characterize ligand binding events. dal.ca

Monitor protein conformational changes and dynamics. nih.gov

Study protein folding and misfolding. ucla.edu

Map out regions of a protein involved in interactions. nih.gov

This technique provides a powerful tool to investigate the molecular interactions between this compound analogs and their protein targets, complementing data from X-ray crystallography and other structural biology methods. nih.gov

Table 2: Comparison of Spectroscopic Probes

Probe Natural Abundance Relative Sensitivity Chemical Shift Range (ppm) Biological Background
¹H > 99.9% 1.00 ~12 High
¹³C ~1.1% 0.016 ~200 Moderate
¹⁵N ~0.37% 0.001 ~900 Low
¹⁹F 100% 0.83 >400 None

Exploration of New Therapeutic Areas

While much of the research on indole derivatives has focused on oncology, the versatility of the indole scaffold suggests potential applications in a wide range of other therapeutic areas. nih.govmdpi.com The unique properties conferred by fluorination may enhance the potential of this compound and its analogs for these new applications. nih.gov

Future research should explore the efficacy of these compounds in areas such as:

Neurodegenerative Diseases: Indole derivatives have been investigated for their potential in treating neurological disorders. chemimpex.com

Infectious Diseases: The indole core is found in molecules with antibacterial, antifungal, and antiviral properties. mdpi.com For example, certain fluorinated heterocycles have shown potent anti-HIV and anti-HBV activity. nih.govsemanticscholar.org

Inflammatory Diseases: Anti-inflammatory activity is another reported property of some indole derivatives. mdpi.com

Metabolic Diseases: Recently, 5-fluoro-2-oxindole derivatives have been synthesized and evaluated as potential α-glucosidase inhibitors for the management of diabetes. frontiersin.orgnih.gov

Medical Imaging: The synthesis of radiolabeled ([¹⁸F]) versions of fluorinated tryptophan derivatives suggests their potential use as PET (Positron Emission Tomography) imaging agents, for example, in targeting the IDO1 enzyme in cancer immunotherapy. nih.govresearchgate.net

Systematic screening of a library of this compound analogs against a diverse panel of biological targets could uncover novel therapeutic leads and expand the pharmacological utility of this promising chemical class.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-fluoro-1-methyl-2-phenyl-1H-indole, and how do reaction conditions influence yields?

  • Methodology : The synthesis typically involves multi-step protocols, such as:

  • Nucleophilic substitution : Halogenated indole precursors (e.g., 5-fluoroindole derivatives) are alkylated at the 1-position using methylating agents like methyl iodide under basic conditions.
  • Cross-coupling reactions : Palladium-catalyzed Suzuki-Miyaura coupling can introduce the phenyl group at the 2-position.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, PEG-400) and catalysts (e.g., CuI) are critical for facilitating reactions, as seen in analogous indole syntheses .
    • Yield optimization : Reaction time (e.g., 12–24 hours), temperature (reflux vs. ambient), and stoichiometric ratios of reagents (e.g., 1.2–2.0 equivalents of methylating agent) significantly impact purity and yield. Lower yields (e.g., 42% in ) may arise from competing side reactions or incomplete purification.

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Analytical techniques :

  • NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR are essential for verifying substitution patterns (e.g., fluorine at position 5, methyl at position 1) .
  • Mass spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns .
  • Chromatography : Thin-layer chromatography (TLC) and HPLC monitor reaction progress and purity. Flash column chromatography with gradients (e.g., 70:30 ethyl acetate/hexane) is standard for purification .

Advanced Research Questions

Q. What strategies are effective for optimizing electrophilic substitution reactions on the indole ring of this compound?

  • Reagent selection : Electrophiles like nitrating agents (HNO₃/AcOH) or acylating agents (AcCl) target the electron-rich C3 position of the indole ring. The fluorine substituent at C5 deactivates the ring, directing electrophiles to meta/para positions .
  • Catalytic systems : Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) enhance reactivity. For regioselective functionalization, steric effects from the 2-phenyl group must be considered .
  • Kinetic vs. thermodynamic control : Varying reaction temperature and time can shift product distribution (e.g., favoring mono- vs. di-substituted derivatives) .

Q. How can crystallographic software like SHELX or WinGX aid in determining the 3D conformation of this compound?

  • Structural refinement : SHELXL refines X-ray diffraction data to resolve bond lengths, angles, and torsional parameters. For example, the dihedral angle between the indole ring and phenyl group can be quantified .
  • Visualization tools : ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters, critical for identifying disorder or dynamic motion in the crystal lattice .
  • Validation : WinGX integrates tools like PLATON to check for structural errors (e.g., missed symmetry, solvent masking) .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar indole derivatives?

  • Case study : If this compound shows variable enzyme inhibition across studies, consider:

  • Substituent effects : Minor differences in fluorine position (e.g., C5 vs. C7) or methyl group orientation may alter binding affinity .
  • Assay conditions : Variations in pH, solvent (DMSO vs. aqueous buffer), or enzyme isoforms (e.g., kinase subtypes) can lead to contradictory results .
    • Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions between the compound and target proteins, guiding hypothesis-driven experiments .

Methodological Best Practices

Q. What are best practices for handling and storing halogenated indole derivatives to ensure stability?

  • Storage : Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) mitigate moisture-induced degradation .
  • Handling : Use glove boxes for air-sensitive reactions. Avoid prolonged exposure to light, as UV radiation may degrade the indole core .

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